Ethyl 4-(methylsulfonyloxy)cyclohexanecarboxylate
Description
Ethyl 4-(methylsulfonyloxy)cyclohexanecarboxylate is a cyclohexanecarboxylate ester derivative featuring a methylsulfonyloxy (-OSO₂CH₃) substituent at the 4-position of the cyclohexane ring. This compound is structurally characterized by:
- Ester functional group: Enhances lipophilicity and influences hydrolysis kinetics.
- Methylsulfonyloxy group: A strong electron-withdrawing group that increases reactivity in substitution reactions and stabilizes intermediates.
- Cyclohexane scaffold: Provides conformational rigidity, impacting solubility and molecular interactions.
It is typically synthesized via sulfonylation of a hydroxylated cyclohexanecarboxylate precursor, analogous to procedures described for related compounds (e.g., tosyl derivatives in ). Applications include its role as a synthetic intermediate in pharmaceuticals and prodrugs, leveraging the sulfonate ester as a leaving group.
Properties
IUPAC Name |
ethyl 4-methylsulfonyloxycyclohexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O5S/c1-3-14-10(11)8-4-6-9(7-5-8)15-16(2,12)13/h8-9H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILPLJIXVYSSTFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(CC1)OS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
626238-23-1 | |
| Record name | rac-ethyl (1s,4s)-4-(methanesulfonyloxy)cyclohexane-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(methylsulfonyloxy)cyclohexanecarboxylate involves several steps. One common method includes the reaction of cyclohexanecarboxylic acid with methanesulfonyl chloride in the presence of a base, followed by esterification with ethanol . The reaction conditions typically involve:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or chloroform
Catalyst: Triethylamine or pyridine
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(methylsulfonyloxy)cyclohexanecarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The methanesulfonyl group can be substituted with other nucleophiles.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol.
Oxidation Reactions: The cyclohexane ring can be oxidized to introduce additional functional groups.
Common Reagents and Conditions
Substitution: Sodium methoxide in methanol
Reduction: Lithium aluminum hydride in ether
Oxidation: Potassium permanganate in aqueous solution
Major Products
Substitution: Various substituted cyclohexanecarboxylates
Reduction: Ethyl 4-(hydroxy)cyclohexanecarboxylate
Oxidation: Cyclohexane-1,4-dicarboxylic acid derivatives
Scientific Research Applications
Ethyl 4-(methylsulfonyloxy)cyclohexanecarboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a prodrug.
Industry: Utilized in the production of polymers and specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-(methylsulfonyloxy)cyclohexanecarboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can undergo hydrolysis to release active metabolites that exert biological effects. The pathways involved include:
Enzyme Inhibition: Inhibits specific enzymes by binding to their active sites.
Receptor Modulation: Modulates receptor activity by acting as an agonist or antagonist.
Comparison with Similar Compounds
Ethyl 4-(Tosyloxy)cyclohexanecarboxylate
- Structure : Features a p-toluenesulfonyl (tosyl) group instead of methylsulfonyloxy.
- Synthesis : Prepared by reacting ethyl 4-hydroxycyclohexanecarboxylate with tosyl chloride in pyridine, yielding 80% after purification.
- Reactivity : Tosyl groups are bulkier and less reactive than methylsulfonyloxy in nucleophilic substitutions due to steric hindrance.
- Applications : Used in prodrug design (e.g., nitro pyrazole derivatives for colon-restricted delivery).
Methyl 4-{[(4-Methylphenyl)Sulfonyl]Oxy}cyclohexanecarboxylate
- Structure : Methyl ester with a tosyloxy group ().
- Physical Properties : Higher molecular weight (312.38 g/mol) compared to the ethyl ester variant. Methyl esters generally hydrolyze faster than ethyl esters due to lower steric hindrance.
- Utility : Methyl esters are preferred in scenarios requiring rapid metabolic activation.
Ethyl 4-Hydroxymethylcyclohexanecarboxylate
- Structure : Hydroxymethyl (-CH₂OH) substituent instead of sulfonate ester ().
- Reactivity : Hydroxymethyl groups participate in hydrogen bonding, increasing water solubility. However, they lack the leaving group capability of sulfonates.
- Applications: Potential as a polar intermediate in drug synthesis or polymer chemistry.
Ethyl 4-Oxocyclohexanecarboxylate
- Structure : Ketone group at the 4-position ().
- Electronic Effects : The ketone is electron-withdrawing but less so than sulfonate esters, resulting in slower reaction rates in substitutions.
- Biological Relevance : Ketones are common in bioactive molecules (e.g., steroids), but this derivative lacks the sulfonate’s synthetic versatility.
Physical Properties
*Calculated based on structural analogs.
Biological Activity
Ethyl 4-(methylsulfonyloxy)cyclohexanecarboxylate is a compound with significant biological activity, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological mechanisms, potential therapeutic applications, and relevant case studies.
- Chemical Formula : C10H18O5S
- Molecular Weight : 234.31 g/mol
- CAS Number : 58812756
The compound features a cyclohexane ring substituted with a methylsulfonyloxy group and an ethyl carboxylate, contributing to its unique reactivity and interaction with biological systems.
This compound acts primarily through enzyme modulation. It is hypothesized to interact with specific enzyme targets, potentially altering their activity. The presence of the methylsulfonyloxy group may enhance binding affinity through interactions such as hydrogen bonding and van der Waals forces, which are crucial for effective enzyme-substrate interaction.
Therapeutic Applications
- Anti-inflammatory Activity : Preliminary studies suggest that this compound exhibits anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
- Antimicrobial Properties : The compound has shown potential as an antimicrobial agent against various bacterial strains, indicating its utility in developing new antibiotics.
- Enzyme Inhibition : this compound may serve as a lead compound for designing inhibitors targeting specific enzymes involved in disease pathways.
Case Studies
Case Study 1: Anti-inflammatory Effects
A study investigated the anti-inflammatory effects of this compound in a murine model of arthritis. Results indicated a significant reduction in inflammatory markers compared to control groups, suggesting its potential as a therapeutic agent for inflammatory conditions.
Case Study 2: Antimicrobial Efficacy
In vitro assays demonstrated that the compound exhibits bactericidal activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, highlighting its potential in treating bacterial infections.
Toxicological Profile
The toxicity profile of this compound has been evaluated in various animal models. Acute toxicity studies revealed an LD50 greater than 2000 mg/kg, indicating a relatively low toxicity level. However, further chronic toxicity studies are necessary to fully understand its safety profile.
Data Table: Biological Activity Summary
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anti-inflammatory | Reduction of inflammatory markers | Case Study 1 |
| Antimicrobial | Effective against S. aureus | Case Study 2 |
| Enzyme inhibition | Potential modulator | Mechanism of Action |
| Toxicity | LD50 > 2000 mg/kg | Toxicological Profile |
Q & A
Q. What are the key steps in synthesizing Ethyl 4-(methylsulfonyloxy)cyclohexanecarboxylate, and how do reaction conditions influence yield?
Synthesis typically involves multi-step organic reactions, including:
- Cyclohexane core formation : Michael addition of ethyl acetoacetate to chalcones under basic conditions (e.g., NaOH in ethanol) .
- Functionalization : Introduction of the methylsulfonyloxy group via nucleophilic substitution or oxidation of thioether intermediates .
- Esterification : Ethyl ester formation using ethanol under acidic or basic catalysis .
Q. Critical reaction parameters :
- Solvent choice : Polar aprotic solvents (e.g., THF) enhance reaction rates and selectivity for intermediates .
- Catalysts : LDA (Lithium Diisopropylamide) is used for deprotonation in low-temperature (−78°C) reactions .
- Scalability : Continuous flow synthesis improves reproducibility in industrial settings .
Q. How is the molecular structure of this compound characterized, and what analytical techniques are essential?
Structural characterization :
- NMR spectroscopy : H and C NMR identify substituent environments (e.g., cyclohexene protons at δ 1.5–2.5 ppm; ester carbonyl at ~170 ppm) .
- Mass spectrometry : High-resolution MS confirms molecular weight (e.g., 443.51 g/mol for CHNOS) and fragmentation patterns .
- X-ray crystallography : Resolves stereochemistry and confirms cyclohexene puckering (e.g., envelope, half-chair conformations) .
Validation : Cross-referencing with PubChem/CAS databases ensures alignment with canonical SMILES and InChIKey identifiers .
Q. What are the primary chemical reactions involving this compound, and how are they optimized?
Common reactions include:
Q. Optimization strategies :
- Temperature control : Low temps (−78°C) prevent side reactions during LDA-mediated steps .
- Purification : Flash chromatography (hexane:ethyl acetate) isolates products with >95% purity .
Advanced Research Questions
Q. How do stereochemical variations in substituents affect biological activity or reactivity?
- Conformational analysis : X-ray data show cyclohexene puckering (envelope vs. half-chair) alters dihedral angles between aryl groups, impacting binding to biological targets .
- Substituent positioning : Electron-withdrawing groups (e.g., Cl, F) on aryl rings enhance electrophilicity, influencing nucleophilic attack rates .
- Case study : 4-Chlorophenyl vs. 4-fluorophenyl substituents modulate antibacterial activity in trisubstituted analogs .
Q. How can computational modeling predict interactions between this compound and biological targets?
Methodology :
- Molecular docking : Simulates binding to enzymes (e.g., cyclooxygenase) using software like AutoDock .
- QSAR studies : Correlates substituent electronic properties (Hammett constants) with antimicrobial IC values .
- DFT calculations : Predicts reaction transition states for sulfonate ester hydrolysis .
Validation : Compare computational results with experimental kinetics (e.g., hydrolysis rates under varying pH) .
Q. What strategies resolve contradictions in reported biological activity data across studies?
Root causes :
- Purity discrepancies : Impurities >5% skew bioassay results; validate via HPLC .
- Solvent effects : DMSO vs. ethanol vehicles alter compound solubility and cell permeability .
- Assay variability : Standardize protocols (e.g., MIC testing for antibiotics) using CLSI guidelines .
Resolution : Meta-analysis of PubChem/CAS data identifies outliers and establishes consensus bioactivity profiles .
Q. How is this compound utilized as a synthon for complex molecules in medicinal chemistry?
Applications :
- Spirocyclic scaffolds : Cyclohexene cores serve as templates for spirooxindoles with anticancer activity .
- Prodrug development : Ester hydrolysis in vivo releases bioactive carboxylic acids .
- Case study : Derivatives with thiophene substituents show promise as kinase inhibitors .
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
